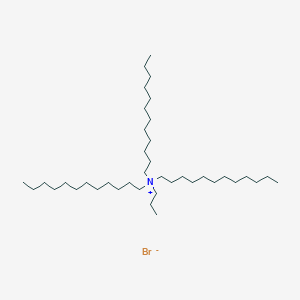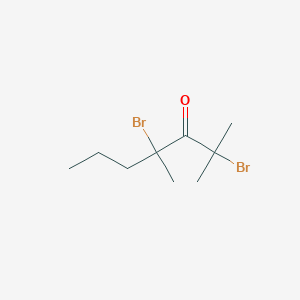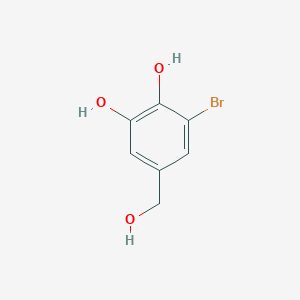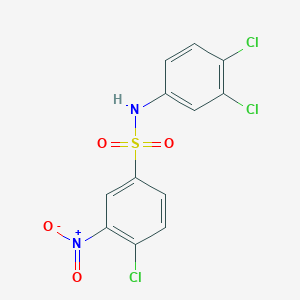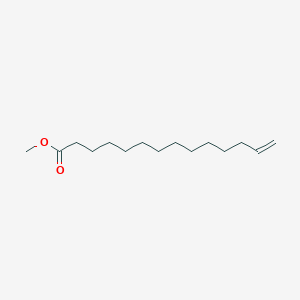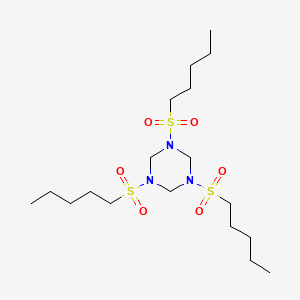
3-(tert-Butylperoxy)-3-methylbut-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(tert-Butylperoxy)-3-methylbut-1-yne is an organic peroxide compound known for its high reactivity and utility in various chemical processes. It is characterized by the presence of a tert-butylperoxy group attached to a butyne backbone. This compound is often used as a radical initiator in polymerization reactions due to its ability to generate free radicals upon decomposition.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butylperoxy)-3-methylbut-1-yne typically involves the reaction of tert-butyl hydroperoxide with an appropriate alkyne precursor. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. For instance, tert-butyl hydroperoxide can be reacted with 3-chloropropyl trimethoxysilane to yield the desired compound .
Industrial Production Methods
Industrial production of this compound involves continuous processes using high-efficiency reactors such as plate exchangers. These reactors provide excellent heat exchange capacity, which is crucial for maintaining the stability of the compound during synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-(tert-Butylperoxy)-3-methylbut-1-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can lead to the cleavage of the peroxide bond, resulting in the formation of alcohols or other reduced species.
Substitution: The compound can participate in substitution reactions where the tert-butylperoxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include acids, bases, and various solvents. For example, photolysis of the compound in solvents like methanol-d4 and cyclohexane-d12 has been studied extensively .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For instance, photolysis can lead to the formation of radicals and subsequent secondary products .
Applications De Recherche Scientifique
3-(tert-Butylperoxy)-3-methylbut-1-yne has a wide range of applications in scientific research:
Chemistry: It is used as a radical initiator in polymerization reactions, aiding in the synthesis of various polymers.
Biology: The compound’s reactivity makes it useful in studying radical-mediated biological processes.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of drug delivery systems.
Industry: It is employed in the production of plastics, rubbers, and other polymeric materials due to its ability to initiate polymerization reactions .
Mécanisme D'action
The mechanism of action of 3-(tert-Butylperoxy)-3-methylbut-1-yne involves the generation of free radicals upon decomposition. These radicals can initiate various chemical reactions, including polymerization and oxidation. The compound primarily decomposes from a singlet electronic state, leading to the formation of radicals that interact with solvent molecules and other reactants .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane: This compound is also an organic peroxide used as a radical initiator and cross-linking agent.
tert-Butyl (2-ethylhexyl) monoperoxy carbonate: Commonly used as a polymerization initiator, this compound shares similar thermal decomposition characteristics.
Uniqueness
3-(tert-Butylperoxy)-3-methylbut-1-yne is unique due to its specific structure, which imparts distinct reactivity and stability properties. Its ability to generate radicals efficiently makes it particularly valuable in polymerization processes and other radical-mediated reactions.
Propriétés
Numéro CAS |
52258-96-5 |
|---|---|
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
3-tert-butylperoxy-3-methylbut-1-yne |
InChI |
InChI=1S/C9H16O2/c1-7-9(5,6)11-10-8(2,3)4/h1H,2-6H3 |
Clé InChI |
QVUYVULKJVINCT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OOC(C)(C)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclopentanone, 2-[(4-methylphenyl)sulfinyl]-](/img/structure/B14642404.png)

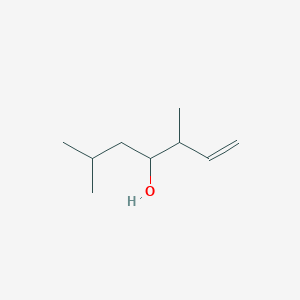
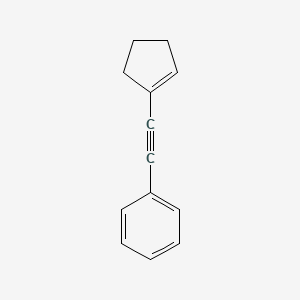

![N-[4-(2,4-Dichlorophenoxy)but-2-yn-1-yl]-N-methylaniline](/img/structure/B14642421.png)
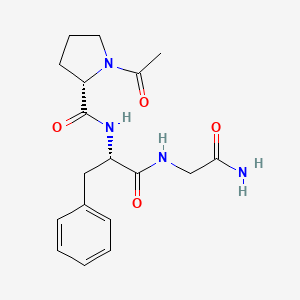
![2,3,6,6-Tetramethylbicyclo[3.1.1]hept-2-ene](/img/structure/B14642441.png)
